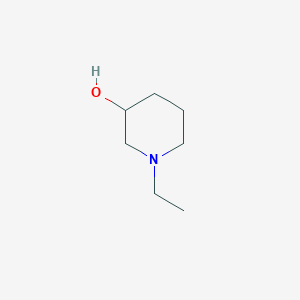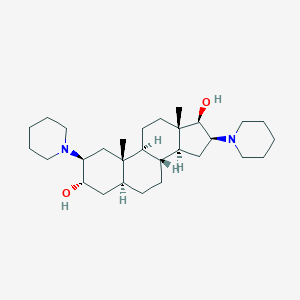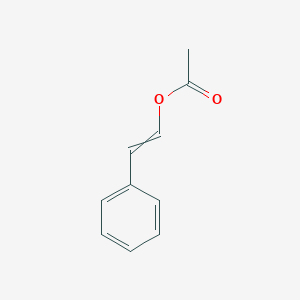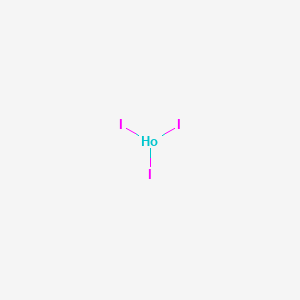
Niobium carbide (NbC)
説明
Niobium Carbide (NbC) is a grayish-brown metallic powder with a purple luster . It is an extremely hard refractory ceramic material, commercially used in tool bits for cutting tools . It is usually processed by sintering and is a frequent additive as a grain growth inhibitor in cemented carbides . It has good chemical stability, high-temperature performance, high melting point, and high hardness .
Synthesis Analysis
NbC can be synthesized through various methods. A carbothermal route was adopted to obtain niobium carbide nanoparticles (NPs) embedded in a carbon network from Nb2O5 . Another method involves the heating of niobium oxide in a vacuum at 1800 °C and adding coke . A novel production process of NbC from its low-cost resource ferroniobium at low temperature was also examined .
Molecular Structure Analysis
The NbC crystal structure is isomorphic to the NaCl (space group Fm 3 m; Number 225) which can be viewed as two interpenetrating fcc lattices . In one of these sub-lattices, the positions are occupied by metallic atoms and in the other by carbon atoms .
Chemical Reactions Analysis
NbC has been utilized in electrocatalysis and photocatalysis . It has also been used as an anode material for sodium-ion batteries . A vacancy-rich carbon-coated niobium carbide material (NbC@C) was prepared via a simple and relatively milder carbothermic reduction method, which has high activity for epoxidation of cyclooctene .
Physical And Chemical Properties Analysis
NbC has unique physical properties such as high melting points, high hardness, good transport properties, and relatively low costs . It has a Young’s modulus of approximately 452 GPa, and a shear modulus of 182 GPa . It has a Poisson’s ratio of 0.227 .
科学的研究の応用
Reinforcement in Steel and Iron Alloys
Niobium Carbide (NbC) is used to reinforce steel and iron alloys . It is embedded in a more ductile iron-based matrix, creating a harder wear-resistant phase . This approach is particularly beneficial in industries such as earth moving and mining, where equipment parts are subject to significant wear and tear .
Coatings for Ni-Based Superalloys
NbC is used in the fabrication of hard cladding layers on nickel-based superalloys . The resultant composite claddings are coated onto ductile iron, enhancing the surface hardness and wear resistance . However, the addition of NbC has a limited effect on improving the flank wear on the turning tools .
Catalyst in Chemical Reactions
NbC has been utilized in electrocatalysis and photocatalysis . It has been proven that unsaturated niobium species are the key active sites in epoxidation reactions , which are crucial in synthetic chemistry as epoxides are widely used as intermediates in the production of pharmaceuticals, surfactants, and ester chemicals .
Refractory Coatings in Nuclear Reactors
Zirconium carbide and niobium carbide can be used as refractory coatings in nuclear reactors . These coatings are designed to withstand high temperatures and corrosive environments, enhancing the lifespan and safety of nuclear reactors .
Improving Diamond Adhesion
Scientists have found a way to improve diamond adhesion using niobium . A layer of NbC can be created by chemical vapor deposition, enhancing the bond between diamond and transition metal .
Fabrication of Hard Cladding Layers
This study applied plasma transferred arc (PTA) welding to fabricate hard cladding layers by using nickel-based superalloy (NCR7) and niobium carbide (NbC) powders as filler material . The resultant composite claddings were coated onto ductile iron and then analyzed to understand the effect of different quantities of NbC on the solidification structures of the cladding layers and on the characteristics of the interface between the cladding layers and the ductile iron .
作用機序
特性
IUPAC Name |
methane;niobium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4.Nb/h1H4; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLOIETWQBJYMFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C.[Nb] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4Nb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
108.949 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
12069-94-2 | |
| Record name | Niobium carbide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012069942 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Niobium carbide (NbC) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structure and composition of Niobium carbide?
A1: Niobium carbide (NbC) is a ceramic material with a rock-salt crystal structure. [] Its stoichiometry can vary within a certain range, leading to the formation of different phases like Nb₄C₃ and Nb₆C₅. [] This variability allows for tailoring of its properties for specific applications.
Q2: What are the key mechanical properties of NbC that make it suitable for demanding applications?
A2: NbC boasts high hardness, a very high melting point (around 3,490 °C), and relatively low density. [] These properties make it an attractive material for applications involving high temperatures and wear resistance, such as cutting tools and wear protection coatings. []
Q3: Can the properties of Niobium carbide be modified?
A3: Yes, the properties of NbC can be significantly influenced by factors like the type and concentration of the binder used (e.g., cobalt, nickel, nickel-molybdenum) and the sintering process employed (e.g., spark plasma sintering, liquid phase sintering). [] These factors affect the balance between hardness and toughness, enabling the material to be tailored for specific needs.
Q4: What methods are used to synthesize Niobium carbide?
A4: Several methods can be used to synthesize NbC, including:
- High-energy milling: This technique involves milling niobium and carbon (graphite) powders to promote their reaction and form NbC. [, ]
- Carbothermal reduction: This method uses a mixture of methane (CH4) and hydrogen (H2) to reduce and carburize niobium oxide precursors at elevated temperatures (around 1173 K) to form NbC. [, , ]
- Plasma spray welding: This technique involves injecting NbC powders along with a matrix metal (e.g., nickel-based alloys) into a plasma jet, which melts and propels them onto a substrate to form a composite coating. []
Q5: What are the advantages of using high-energy milling for NbC synthesis?
A5: High-energy milling offers a relatively simple and versatile route for synthesizing NbC. [, ] It eliminates the need for high temperatures often required in other methods, making it potentially more cost-effective.
Q6: How is Niobium carbide being explored as a potential substitute for tungsten carbide (WC)?
A6: NbC is being investigated as a potential alternative to tungsten carbide (WC) in cutting tools and wear protection applications. [, , , ] Its high hardness and wear resistance, combined with the potential for sustainable sourcing of niobium, make it an attractive alternative to WC, which relies on the less abundant tungsten.
Q7: Beyond cutting tools, what other applications is Niobium carbide being explored for?
A7: NbC is also being investigated for its potential in:
- Corrosion-resistant coatings: NbC coatings applied via thermoreactive diffusion have shown promising results in improving the corrosion resistance of gray cast iron in biodiesel applications. [, ]
- Metal matrix composites: Incorporating NbC particles into aluminum alloys like AA6061 through friction stir processing has been shown to enhance mechanical properties such as hardness, stiffness, and wear resistance. [, ]
- Biomedical applications: Recent studies explore NbC as a photothermal agent for targeted tumor therapy due to its near-infrared absorption properties. [] This application leverages NbC's ability to generate heat and reactive oxygen species upon near-infrared irradiation, potentially leading to tumor cell death.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanoyl]amino]hexanoic Acid](/img/structure/B76967.png)
